2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Catalog No.
S6816905
CAS No.
946239-74-3
M.F
C20H21N3O4
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-...

CAS Number

946239-74-3

Product Name

2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

IUPAC Name

2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C20H21N3O4/c1-3-19-22-23-20(27-19)14-5-7-15(8-6-14)21-18(24)13-26-17-11-9-16(10-12-17)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24)

InChI Key

DSFVLBCFJZHDIW-UHFFFAOYSA-N

SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OCC

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OCC

The compound 2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a synthetic organic molecule characterized by its complex structure, which includes an ethoxy group, a phenoxy linkage, and a substituted oxadiazole moiety. Its molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3 and it has a molecular weight of approximately 342.39 g/mol. The presence of the oxadiazole ring suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Typical for amides and heterocycles. Notably:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
  • Oxidation: The ethyl group on the oxadiazole ring could be oxidized to form more complex derivatives.

Preliminary studies indicate that compounds containing oxadiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Properties: Many oxadiazole derivatives have been reported to possess antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Certain derivatives show promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects: Compounds with similar structures have been noted for their potential to reduce inflammation.

The specific biological activity of 2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide remains to be fully characterized through empirical studies.

Synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or acyl chlorides.
  • Ether Formation: The phenoxy linkage can be formed via nucleophilic substitution of an alkoxide on an aryl halide.
  • Amide Bond Formation: The final step involves coupling the oxadiazole derivative with the appropriate acetic acid derivative to form the amide bond.

These steps can be optimized based on specific reaction conditions such as temperature, solvent choice, and catalysts.

The potential applications of 2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide include:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Research Tools: In studies investigating the mechanisms of action of oxadiazole-containing compounds.
  • Agricultural Chemistry: Potential use in developing new pesticides or herbicides due to its biological activity.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies may include:

  • Protein Binding Studies: To determine how well the compound interacts with target proteins.
  • Cell Line Studies: To assess cytotoxicity and efficacy against specific cancer cell lines or pathogens.
  • In Vivo Studies: To evaluate pharmacokinetics and pharmacodynamics in animal models.

Such studies would provide insight into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. Notable examples include:

Compound NameStructureUnique Features
2-Amino-5-ethyl-1,3,4-thiadiazoleContains a thiadiazole ringExhibits different biological activities compared to oxadiazoles
N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolinyl]sulfany}acetamideIncorporates a quinazoline moietyPotentially different pharmacological profiles
5-Ethyl-[1,3,4]-oxadiazole derivativesVariations in substituents on the oxadiazole ringFocus on antimicrobial properties

Each of these compounds possesses unique attributes that differentiate them from 2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide while also sharing common features that may influence their biological activities and applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

367.15320616 g/mol

Monoisotopic Mass

367.15320616 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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